molecular formula C11H14N6O3 B5720662 N'-nitro-4-(2-pyridinylcarbonyl)-1-piperazinecarboximidamide

N'-nitro-4-(2-pyridinylcarbonyl)-1-piperazinecarboximidamide

Cat. No. B5720662
M. Wt: 278.27 g/mol
InChI Key: PWDCNPQGLVVIAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-nitro-4-(2-pyridinylcarbonyl)-1-piperazinecarboximidamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug development. This compound has been found to exhibit a wide range of biological activities, making it a promising candidate for further research.

Mechanism of Action

The exact mechanism of action of N'-nitro-4-(2-pyridinylcarbonyl)-1-piperazinecarboximidamide is not fully understood. However, it is believed to act by inhibiting certain enzymes and signaling pathways that are involved in various biological processes.
Biochemical and Physiological Effects:
N'-nitro-4-(2-pyridinylcarbonyl)-1-piperazinecarboximidamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cells, reduce inflammation, and exhibit anti-microbial activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N'-nitro-4-(2-pyridinylcarbonyl)-1-piperazinecarboximidamide in lab experiments is its ability to exhibit a wide range of biological activities. However, one of the main limitations is the lack of understanding of its exact mechanism of action, which may hinder its potential applications in drug development.

Future Directions

There are several future directions that can be explored in the research of N'-nitro-4-(2-pyridinylcarbonyl)-1-piperazinecarboximidamide. These include further studies on its mechanism of action, its potential applications in drug development, and its interactions with other chemical compounds. Additionally, further studies on its toxicity and safety profile may also be warranted.

Synthesis Methods

The synthesis of N'-nitro-4-(2-pyridinylcarbonyl)-1-piperazinecarboximidamide can be achieved through a multi-step process involving the reaction of various chemical reagents. The exact method of synthesis may vary depending on the desired purity and yield of the final product.

Scientific Research Applications

N'-nitro-4-(2-pyridinylcarbonyl)-1-piperazinecarboximidamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities, making it a promising candidate for drug development.

properties

IUPAC Name

N'-nitro-4-(pyridine-2-carbonyl)piperazine-1-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N6O3/c12-11(14-17(19)20)16-7-5-15(6-8-16)10(18)9-3-1-2-4-13-9/h1-4H,5-8H2,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWDCNPQGLVVIAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CC=N2)C(=N[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C(=O)C2=CC=CC=N2)/C(=N/[N+](=O)[O-])/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49667877
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N'-nitro-4-(pyridin-2-ylcarbonyl)piperazine-1-carboximidamide

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